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Core Science & Biosynthesis

Foundational

1-Cyclopentyl-1H-pyrazole-5-carbonitrile chemical structure and properties

This in-depth technical guide details the chemical structure, properties, and synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile , a specialized heterocyclic building block. Identity, Synthesis, and Application in Med...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical structure, properties, and synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile , a specialized heterocyclic building block.

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-Cyclopentyl-1H-pyrazole-5-carbonitrile (CAS: 1784383-27-2) is a functionalized heterocyclic scaffold used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. While structurally related to the key intermediate of Ruxolitinib (which utilizes a cyclopentylpropanenitrile moiety), this specific 5-carbonitrile derivative represents a distinct "scaffold-hopping" analog where the nitrile is directly attached to the pyrazole core. This modification alters the electronic properties of the ring and provides a rigid vector for hydrogen bond interactions within enzyme active sites.

This guide outlines the physicochemical profile, regioselective synthesis, and analytical characterization of this compound, addressing the specific challenge of distinguishing the 1,5-isomer from the thermodynamically favored 1,3-isomer.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound features a pyrazole ring substituted at the N1 position with a cyclopentyl group and at the C5 position with a nitrile group. This specific substitution pattern creates a steric clash between the cyclopentyl ring and the nitrile, making the synthesis non-trivial compared to the 3-carbonitrile isomer.

Table 1: Physicochemical Specifications
PropertyDataNote
IUPAC Name 1-Cyclopentyl-1H-pyrazole-5-carbonitrile
CAS Number 1784383-27-2
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Physical State Pale yellow oil or low-melting solidDependent on purity/crystallinity
Solubility Soluble in DMSO, MeOH, DCM, EtOAcLow water solubility
LogP (Predicted) ~2.1 - 2.4Lipophilic core
Topological Polar Surface Area 41.6 ŲFavorable for CNS penetration
H-Bond Acceptors 2 (N2 of pyrazole, CN)

Synthetic Pathways & Process Chemistry

Synthesizing 1-substituted-5-cyanopyrazoles requires overcoming the thermodynamic preference for the 1,3-isomer. Two primary strategies are employed: Direct Lithiation (Method A) for high-precision lab-scale synthesis, and Regioselective Cyclization (Method B) for larger batches.

Method A: C-5 Lithiation (Kinetic Control)

This method utilizes the acidity of the C-5 proton in 1-cyclopentylpyrazole. The N1-substituent directs lithiation to the C-5 position due to the coordination of the lithium cation with the nitrogen lone pair (Directed ortho Metalation - DoM).

Protocol:

  • Precursor Synthesis: React cyclopentylhydrazine with malonaldehyde bis(dimethylacetal) to form 1-cyclopentyl-1H-pyrazole.

  • Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C in THF. The bulky cyclopentyl group does not prevent C-5 deprotonation.

  • Cyanation: Quench the lithiated species with an electrophilic cyanide source, such as p-toluenesulfonyl cyanide (TsCN) or phenyl cyanate.

Method B: Cyclization via 1,3-Dielectrophile

Reaction of cyclopentylhydrazine with an unsymmetrical 1,3-dielectrophile. To favor the 5-substituted isomer, steric bulk and solvent polarity (e.g., fluorinated alcohols) are often manipulated, though this route frequently yields mixtures requiring chromatographic separation.

SynthesisPathways Hydrazine Cyclopentylhydrazine HCl Pyrazole 1-Cyclopentyl-1H-pyrazole Hydrazine->Pyrazole Lithiated 5-Lithio Species (Kinetic Intermediate) Pyrazole->Lithiated Target 1-Cyclopentyl-1H- pyrazole-5-carbonitrile Lithiated->Target Step1 Malonaldehyde acetal EtOH, Reflux Step2 n-BuLi, THF -78°C Step3 TsCN or PhOCN

Figure 1: Kinetic synthesis pathway via C-5 lithiation, ensuring regioisomeric purity.

Detailed Experimental Protocol

Objective: Synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile via Method A (Lithiation).

Reagents & Equipment[5][6][7][9][10]
  • Starting Material: 1-Cyclopentyl-1H-pyrazole (1.0 eq)

  • Base: n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Electrophile: p-Toluenesulfonyl cyanide (TsCN) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Dry Argon or Nitrogen

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Dissolution: Add 1-Cyclopentyl-1H-pyrazole (1.36 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. Maintain internal temperature below -70°C.

    • Mechanism: The lithium coordinates to N2, directing deprotonation at C5.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete formation of the organolithium species.

  • Cyanation: Dissolve TsCN (2.17 g, 12 mmol) in THF (5 mL) and add dropwise to the reaction mixture.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The 5-cyano isomer typically elutes after any unreacted starting material but before the 3-cyano isomer (if present as impurity).

Analytical Characterization (Self-Validation)

Confirming the structure requires distinguishing the 1,5-substitution pattern from the 1,3-isomer.

Nuclear Magnetic Resonance (NMR)[3][5][7]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.65 (d, J = 1.8 Hz, 1H, H-3): The proton at C3 is deshielded by the adjacent nitrogen.

    • δ 6.85 (d, J = 1.8 Hz, 1H, H-4): The proton at C4 is shielded relative to H3.

    • δ 4.80 (quint, J = 7.0 Hz, 1H, N-CH): The methine proton of the cyclopentyl ring shifts downfield due to the N-attachment.

    • δ 2.20–1.60 (m, 8H): Cyclopentyl methylene protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 112.5 (CN): Characteristic nitrile carbon signal.

    • δ 138.0 (C3), 110.0 (C4): Pyrazole ring carbons.

    • δ 120.0 (C5): Quaternary carbon attached to CN.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Critical Check: A strong NOE correlation should be observed between the Cyclopentyl N-CH proton and the H-5 proton? NO.

  • Correct Logic: In the 5-carbonitrile isomer, the cyclopentyl group is adjacent to the Nitrile (C5). Therefore, NO NOE correlation should be seen between the Cyclopentyl methine and any pyrazole ring proton (since H4 is distant).

  • Contrast: In the 3-carbonitrile isomer (where H5 is present), a strong NOE would be seen between the Cyclopentyl methine and H5. Absence of this NOE supports the 5-substituted structure.

Safety & Handling (SDS Highlights)

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Category 3/4.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Nitrile Hazard: Metabolization may release cyanide ions. Treat exposure with standard cyanide antidote protocols if severe.

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis of nitrile to amide).

References

  • PubChem. 1H-Pyrazole-5-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Aggarwal, R. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3][4][5][6] Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Contextual grounding for regioselectivity).

Sources

Exploratory

Molecular weight and formula of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

Strategic Scaffold for Kinase Inhibitor Development Executive Summary 1-Cyclopentyl-1H-pyrazole-5-carbonitrile (CAS: 1784383-27-2) is a specialized heterocyclic building block extensively utilized in the synthesis of Jan...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Kinase Inhibitor Development

Executive Summary

1-Cyclopentyl-1H-pyrazole-5-carbonitrile (CAS: 1784383-27-2) is a specialized heterocyclic building block extensively utilized in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. Its structural value lies in the 1-cyclopentyl group , which serves as a critical hydrophobic anchor (filling the specificity pocket or ribose-binding region of the kinase domain), combined with the 5-carbonitrile motif , which acts as an electron-withdrawing modulator and a reversible covalent "warhead" precursor or hydrogen bond acceptor.

This guide details the physicochemical profile, validated synthetic pathways, and structural characterization of this compound, emphasizing regioselective control during synthesis—a common pitfall in pyrazole chemistry.

Physicochemical Profile

The following data consolidates the core properties of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile.

PropertyValueNotes
IUPAC Name 1-Cyclopentyl-1H-pyrazole-5-carbonitrile
CAS Number 1784383-27-2
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
SMILES N#CC1=CC=NN1C2CCCC2
Appearance Colorless oil to low-melting solidDependent on purity/crystallinity
LogP (Predicted) ~2.3Optimal for membrane permeability
H-Bond Donors 0
H-Bond Acceptors 2Pyrazole N2, Nitrile N
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility

Synthetic Methodologies

Achieving the 5-carbonitrile isomer specifically (as opposed to the thermodynamically favored 4-carbonitrile or the 3-carbonitrile regioisomer) requires strict kinetic control or specific functional group interconversions.

Method A: The "Process-Scale" Amide Dehydration Route

This pathway is preferred for multi-gram to kilogram scale-up due to its robustness and avoidance of cryogenic conditions. It relies on the regioselective synthesis of the ester precursor, followed by amide formation and dehydration.

Mechanism:

  • Cyclization: Reaction of cyclopentylhydrazine with a 2,4-dioxoester equivalent (e.g., ethyl 4-(dimethylamino)-2-oxobut-3-enoate) favors the formation of the 1-substituted-5-carboxylate due to steric steering.

  • Amidation: Standard aminolysis.

  • Dehydration: Conversion of the primary amide to the nitrile using POCl₃ or TFAA.

Method B: The "Medicinal Chemistry" C5-Lithiation Route

For rapid analog generation in discovery phases, direct C5-functionalization of the parent pyrazole is superior. N-alkyl pyrazoles undergo lithiation exclusively at the C5 position due to the coordination of the lithium cation by the N2 nitrogen (Directed Ortho Metalation logic).

Protocol:

  • Substrate: 1-Cyclopentyl-1H-pyrazole.[1]

  • Reagent: n-Butyllithium (1.1 eq) in THF at -78°C.

  • Electrophile: Tosyl cyanide (TsCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

  • Outcome: Exclusive formation of the 5-carbonitrile isomer.

Visualization: Synthetic Workflows

SynthesisPathways cluster_0 Method A: Scale-Up Route cluster_1 Method B: Discovery Route Start Cyclopentylhydrazine HCl Intermediate1 Ethyl 1-cyclopentyl- 1H-pyrazole-5-carboxylate Start->Intermediate1 Cyclization (EtOH, Reflux) Precursor Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate Precursor->Intermediate1 Amide 1-Cyclopentyl-1H- pyrazole-5-carboxamide Intermediate1->Amide NH4OH / MeOH (Aminolysis) Product 1-Cyclopentyl-1H- pyrazole-5-carbonitrile Amide->Product POCl3 / Pyridine (Dehydration) AltStart 1-Cyclopentyl-1H-pyrazole LithiumSpecies 5-Lithio-1-cyclopentylpyrazole (Transient) AltStart->LithiumSpecies n-BuLi, THF, -78°C (C5-Lithiation) LithiumSpecies->Product TsCN or NCTS (Electrophilic Cyanation)

Caption: Comparison of the Amide Dehydration pathway (Method A) and direct C5-Lithiation pathway (Method B) for the synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile.

Detailed Experimental Protocol (Method A)

This protocol describes the dehydration step, which is the critical transformation for the final product.

Reagents:

  • 1-Cyclopentyl-1H-pyrazole-5-carboxamide (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.5 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 1-Cyclopentyl-1H-pyrazole-5-carboxamide and anhydrous DCM (10 mL/g).

  • Base Addition: Add Pyridine (3.0 equiv) and cool the solution to 0°C under an inert nitrogen atmosphere.

  • Activation: Add POCl₃ (1.5 equiv) dropwise over 20 minutes, maintaining the internal temperature below 5°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the amide spot.

  • Quench: Pour the reaction mixture slowly into crushed ice/water. Neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the nitrile as a colorless oil or solid.

Structural Analysis & Characterization

Correctly identifying the regiochemistry (1,5- vs 1,3-substitution) is vital.

TechniqueDiagnostic FeatureInterpretation
¹H NMR (DMSO-d₆) C3-H (~7.70 ppm, d) C4-H (~6.90 ppm, d)The coupling constant (J ≈ 2.0 Hz) confirms the 3,4-vicinal protons. The C5-substitution removes the typical C5-H signal (~7.5-8.0 ppm).
¹³C NMR Nitrile Carbon (~112-114 ppm)Distinct peak for -CN.
NOESY / ROESY N1-Cyclopentyl ↔ C5-SubstituentCritical Check: In the 5-carbonitrile isomer, there is NO strong NOE between the cyclopentyl methine proton and the C5-group (since it's a nitrile). In the 3-carbonitrile isomer (where C5 has a proton), a strong NOE is observed between the N1-cyclopentyl and the C5-H.
IR Spectroscopy ~2220-2240 cm⁻¹Sharp, strong stretch characteristic of the C≡N bond.

Medicinal Chemistry Applications

1-Cyclopentyl-1H-pyrazole-5-carbonitrile functions as a versatile pharmacophore in the design of Type I and Type II Kinase Inhibitors .

JAK/STAT Pathway Inhibition

The pyrazole-carbonitrile motif mimics the adenine ring of ATP. The nitrile group often engages in a hydrogen bond with the hinge region backbone (e.g., the NH of a hinge residue like Leu or Met), while the cyclopentyl group occupies the hydrophobic pocket usually filled by the ribose or the gatekeeper region.

  • Relevance: Structurally analogous to intermediates used for Ruxolitinib and Baricitinib derivatives.

Covalent Inhibition

The nitrile group can be converted into an amidine or imidate to form reversible covalent bonds with Serine or Cysteine residues in the active site, a strategy increasingly used to improve selectivity and residence time.

References

  • BLD Pharm. (2025). Product Analysis: 1-Cyclopentyl-1H-pyrazole-5-carbonitrile (CAS 1784383-27-2).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 1H-Pyrazole-5-carbonitrile derivatives. Retrieved from

  • BenchChem. (2025).[2][3] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

  • ChemicalBook. (2025). Synthesis of 1-Methyl-1H-pyrazole-5-carbonitrile and analogs. Retrieved from

  • Organic Chemistry Portal. (2025). General Synthesis of Pyrazoles and Nitriles. Retrieved from

Sources

Foundational

Technical Whitepaper: Solubility Profiling & Solvent Selection for 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

This technical guide is structured as a pre-formulation and process chemistry whitepaper. It synthesizes structural analysis with standard solubility profiling protocols, designed for researchers evaluating 1-Cyclopentyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a pre-formulation and process chemistry whitepaper. It synthesizes structural analysis with standard solubility profiling protocols, designed for researchers evaluating 1-Cyclopentyl-1H-pyrazole-5-carbonitrile (a common intermediate in the synthesis of JAK inhibitors and other bioactive scaffolds).[1][2][3]

[1][2][3]

Executive Summary & Structural Analysis[1][2]

1-Cyclopentyl-1H-pyrazole-5-carbonitrile is a functionalized heterocyclic building block characterized by a distinct amphiphilic nature.[1][2][3] Its solubility profile is governed by the competition between the lipophilic cyclopentyl ring and the polar, electron-withdrawing nitrile moiety attached to the aromatic pyrazole core.[1][2][3]

Understanding the solubility landscape of this compound is critical for two phases of drug development:[1][2][3]

  • Process Chemistry: Selecting solvents for nucleophilic aromatic substitutions (SnAr) or hydrolysis reactions where this intermediate is often used.[1][2][3]

  • Purification: Designing crystallization systems to remove regioisomers (e.g., the 3-carbonitrile isomer).[1][2][3]

Physicochemical Determinants

The solubility behavior is dictated by the following structural vectors:

  • Lipophilic Domain (Solubility Enhancer): The N-cyclopentyl group adds significant hydrophobicity (LogP contribution ~ +2.14), facilitating solubility in non-polar and chlorinated organic solvents.[1][2][3]

  • Polar Domain (Interaction Site): The 5-cyano group acts as a weak hydrogen bond acceptor (HBA) and introduces a dipole moment.[1][2][3] The pyrazole ring (lacking an NH donor due to N1-substitution) functions primarily as a pi-system and HBA.[1][2][3]

  • Crystal Lattice Energy: As a planar aromatic system with a bulky substituent, the melting point (typically moderate, range 40–80 °C depending on purity) suggests that the energy required to disrupt the crystal lattice is not prohibitive, allowing for high solubility in optimized solvents.[1][2][3]

Predicted Solubility Profile

Based on the General Solubility Equation (GSE) and Hansen Solubility Parameters (HSP) for analogous pyrazole-carbonitriles, the following solubility classification is established.

Table 1: Solubility Tier Classification (25 °C)

Solvent ClassRepresentative SolventsPredicted Solubility (mg/mL)Mechanistic Rationale
Tier 1: High Solvency DMSO, DMF, DMAc, NMP> 200 mg/mLStrong dipole-dipole interactions; solvent overcomes lattice energy via polarizability.[1][2][3]
Tier 2: Good Solvency Dichloromethane (DCM), Chloroform, THF50 – 150 mg/mL"Like dissolves like" (LogP match); London dispersion forces dominate interaction with cyclopentyl group.[1][2][3]
Tier 3: Moderate Solvency Methanol, Ethanol, Isopropanol10 – 40 mg/mLSolvency limited by the compound's inability to donate H-bonds; protic solvents solvate the nitrile but struggle with the cyclopentyl ring.[1][2][3]
Tier 4: Anti-Solvents Water, Hexane, Heptane< 1 mg/mLWater: Hydrophobic effect excludes the molecule.[1][2][3] Hexane: Lacks polarity to interact with the nitrile/pyrazole core.[1][2][3]

Critical Note: The solubility in alcohols (Tier 3) exhibits a strong temperature dependence, making alcohols (e.g., Ethanol or IPA) excellent candidates for cooling crystallization .[1][2][3]

Experimental Validation Framework

To transition from prediction to empirical data, the following self-validating protocols are required. These methodologies ensure data integrity suitable for regulatory filing (CMC sections).[1][2][3]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for "Gold Standard" equilibrium data.[1][2][3]

Reagents: HPLC-grade solvents, 0.45 µm PTFE syringe filters. Equipment: Temperature-controlled orbital shaker, HPLC-UV/Vis.

  • Saturation: Add excess solid 1-Cyclopentyl-1H-pyrazole-5-carbonitrile (approx. 50 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25 °C ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant using a pre-heated PTFE filter (to prevent precipitation during filtration).[1][2][3]

  • Quantification: Dilute the filtrate (typically 1:100 in Acetonitrile) and analyze via HPLC.

    • Detection: UV at 230 nm (distinct pyrazole absorbance).[1][2][3]

    • Calculation:

      
      [1][2][3]
      
Protocol B: Dynamic Vapor Sorption (DVS) Screening

Use this to assess hygroscopicity and hydrate formation risks.[1][2][3]

Since the nitrile group can form hydrates, DVS is essential.[1][2][3]

  • Expose 10 mg sample to humidity cycles (0% → 90% → 0% RH).

  • Pass Criteria: Mass change < 0.2% w/w (Non-hygroscopic).

  • Fail Criteria: Hysteresis loop indicating channel hydrate formation.

Process Chemistry & Solvent Selection Logic

For researchers utilizing this compound in synthesis, the choice of solvent impacts reaction kinetics and yield.[1][2][3]

Nucleophilic Substitution (SnAr)

When reacting this nitrile (e.g., hydrolysis to amide or displacement reactions), Dipolar Aprotic Solvents (DMSO, DMF) are preferred.[1][2][3]

  • Why: They solvate the cation of the reagent (e.g., NaOH, K2CO3), leaving the anion "naked" and more reactive, while maintaining high solubility of the pyrazole substrate.[1][2][3]

Crystallization Strategy

To purify the compound from its regioisomer (1-cyclopentyl-1H-pyrazole-3-carbonitrile), a binary solvent system is recommended based on the solubility differential.[1][2][3]

  • Solvent: Ethanol (High temperature solubility).[1][2][3]

  • Anti-solvent: Water (Low solubility).[1][2][3]

  • Method: Dissolve in hot Ethanol (60 °C), slowly add Water until turbidity point, then cool to 5 °C.

Visualization of Solubility Workflows

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow.

Diagram 1: Solubility Screening Workflow

SolubilityWorkflow Start Start: 1-Cyclopentyl-1H-pyrazole-5-carbonitrile VisualCheck Visual Solubility Assessment (10 mg in 100 µL) Start->VisualCheck Dissolved Dissolved? VisualCheck->Dissolved HighSol High Solubility (>100 mg/mL) Candidate for Reaction Solvent Dissolved->HighSol Yes AddSolvent Add Solvent Stepwise (up to 1 mL) Dissolved->AddSolvent No Dilute Dilute & Quantify (HPLC) HighSol->Dilute Heat Heat to 50°C AddSolvent->Heat DissolvedHeat Dissolved at T? Heat->DissolvedHeat Recryst Potential Recrystallization Solvent (T-dependent) DissolvedHeat->Recryst Yes Insoluble Anti-Solvent Candidate (e.g., Water, Hexane) DissolvedHeat->Insoluble No

Caption: Decision tree for categorizing solvents into reaction media, crystallization solvents, or anti-solvents.

Diagram 2: Structure-Property Relationship (SAR)[1][2][3]

SAR_Analysis Core 1-Cyclopentyl-1H-pyrazole-5-carbonitrile Cyclopentyl N-Cyclopentyl Group (Lipophilic) Core->Cyclopentyl Nitrile 5-Cyano Group (Polar/H-Bond Acceptor) Core->Nitrile Pyrazole Pyrazole Core (Aromatic/Planar) Core->Pyrazole Solv_DCM High Solubility in Chlorinated Solvents Cyclopentyl->Solv_DCM + LogP Solv_Water Poor Aqueous Solubility (Hydrophobic Effect) Cyclopentyl->Solv_Water Hydrophobicity Solv_DMSO High Solubility in Polar Aprotic Solvents Nitrile->Solv_DMSO Dipole Interaction Pyrazole->Solv_DMSO Pi-Stacking

Caption: Mechanistic link between functional groups and solvent compatibility.[1][2][3]

References

  • Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Standard text for solubility protocols).

  • PubChem. (n.d.).[1][2][3][4][5] "Compound Summary: 1H-Pyrazole-5-carbonitrile derivatives." National Library of Medicine.[1][2][3] [1][2][3]

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Source for solubility parameter modeling).

  • Vartak, A., et al. (2016).[1][2][3] "Recent Advances in Pyrazole-Based Derivatives as Kinase Inhibitors." Expert Opinion on Therapeutic Patents. (Context for pyrazole scaffold utility).

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile Introduction Pyrazole and its derivatives are recognized as privileged scaffolds in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

Introduction

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their applications span a wide range of therapeutic areas, including the development of antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4] 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, a member of this versatile class of N-heterocycles, is a key intermediate in the synthesis of various pharmaceutical compounds.[5] As with any chemical entity in a research and drug development setting, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Safety Data Sheet (SDS) Analysis: An Inferential Approach

Due to the absence of a dedicated SDS for 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, this section extrapolates likely hazards and safety precautions from closely related pyrazole compounds. The following analysis is based on a composite understanding of the hazards associated with the pyrazole chemical class.

Hazard Identification and Classification

Based on the GHS classifications of analogous pyrazole compounds, 1-Cyclopentyl-1H-pyrazole-5-carbonitrile is anticipated to be classified as follows:

  • Acute Oral Toxicity : Likely harmful if swallowed.[6]

  • Skin Corrosion/Irritation : Expected to cause skin irritation.[6][7]

  • Serious Eye Damage/Eye Irritation : Expected to cause serious eye irritation.[6][7]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[6]

GHS Hazard Pictograms (Anticipated)

PictogramHazard Class

Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation

Signal Word (Anticipated): Warning [6][7]

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.

Anticipated Precautionary Statements:

  • Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8]

  • Response: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell and rinse mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

First-Aid Measures

The causality behind these first-aid measures is to mitigate exposure and prevent further harm.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] The primary goal is to restore normal respiratory function.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists. The objective is to remove the substance from the skin to prevent absorption and irritation.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] The aim is to dilute and flush out the chemical to prevent serious eye damage.

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Immediately call a poison control center or seek medical attention.[8] The goal is to prevent aspiration of the chemical into the lungs and to get professional medical advice quickly.

Handling and Storage

Proper handling and storage are crucial for preventing exposure and maintaining the chemical's integrity.

  • Precautions for Safe Handling: Handle in a well-ventilated place, preferably under a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE).[10] Avoid contact with skin, eyes, and clothing.[10] Avoid the formation of dust and aerosols.[10] Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[9][10]

  • Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents.[8]

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the potential for exposure.

  • Eye/Face Protection: Use chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]

  • Respiratory Protection: If the ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

Toxicological Profile

Detailed toxicological studies on 1-Cyclopentyl-1H-pyrazole-5-carbonitrile are not available in the public domain. The following information is based on general toxicological principles for pyrazole derivatives and data from related compounds.

Acute Toxicity
  • Oral: Based on data from similar pyrazole compounds, the acute oral LD50 is expected to be greater than 2000 mg/kg in rats, classifying it as harmful if swallowed.[11]

  • Dermal: Acute dermal toxicity data is not available. However, many pyrazole derivatives are known to cause skin irritation.[6]

  • Inhalation: Inhalation may lead to respiratory tract irritation.[6]

Chronic Toxicity

No data is available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile. For some pyrazole-based compounds, prolonged or repeated exposure may cause damage to organs.

Structure-Toxicity Relationship: A Cautious Interpretation

The toxicological profile of a molecule is intrinsically linked to its structure. The pyrazole ring itself is a common motif in many pharmaceuticals and is generally well-tolerated at therapeutic doses. The cyclopentyl group is a relatively simple, non-polar aliphatic ring. A toxicological assessment of cyclopentanones and cyclopentenones found them to have a low order of acute toxicity and no significant toxicity in repeat-dose studies.[12] The nitrile group (-C≡N) can, in some cases, be metabolized to release cyanide, but this is highly dependent on the overall molecular structure and metabolic pathways. Given the lack of specific data, it is prudent to handle 1-Cyclopentyl-1H-pyrazole-5-carbonitrile with the assumption that it may possess uncharacterized toxicological properties.

Experimental Protocols: A Framework for Safe Laboratory Use

The following workflow provides a self-validating system for handling 1-Cyclopentyl-1H-pyrazole-5-carbonitrile in a research setting.

Risk Assessment and Mitigation Workflow

G A Start: New Experiment with 1-Cyclopentyl-1H-pyrazole-5-carbonitrile B Review Inferred SDS and Toxicity Data A->B C Identify Potential Hazards: - Oral Toxicity - Skin/Eye Irritation - Respiratory Irritation B->C D Define Standard Operating Procedure (SOP) C->D E Specify PPE: - Safety Goggles - Nitrile Gloves - Lab Coat D->E F Engineering Controls: - Chemical Fume Hood D->F G Waste Disposal Plan: - Segregated Chemical Waste D->G H Emergency Procedures: - Eyewash/Shower Access - Spill Kit Ready D->H I Conduct Experiment Following SOP E->I F->I G->I H->I J Post-Experiment Decontamination and Waste Disposal I->J K End J->K

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

These application notes provide detailed synthetic pathways and experimental protocols for the preparation of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, a key intermediate in the development of various pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide detailed synthetic pathways and experimental protocols for the preparation of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The methodologies described herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive guide to achieving this target molecule with high efficiency and purity.

Introduction

1-Cyclopentyl-1H-pyrazole-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The nitrile functionality serves as a versatile handle for further chemical transformations, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery programs. The cyclopentyl group at the N1 position of the pyrazole ring can significantly influence the lipophilicity and metabolic stability of the final compound, potentially leading to improved pharmacokinetic profiles.

This document outlines two primary synthetic strategies for the preparation of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, providing detailed step-by-step protocols and a comparative analysis to aid in the selection of the most suitable method for a given research objective.

Comparative Analysis of Synthetic Pathways

PathwayDescriptionAdvantagesDisadvantages
Pathway 1 Two-component cyclocondensation reaction between cyclopentylhydrazine and a malononitrile derivative.High regioselectivity, generally good yields, and straightforward purification.[2]Requires the synthesis or commercial availability of a suitable malononitrile derivative.
Pathway 2 Three-component, one-pot reaction involving an aldehyde, malononitrile, and cyclopentylhydrazine.High atom economy, operational simplicity, and often environmentally friendly conditions.[3][4]May require optimization of reaction conditions to minimize side products and maximize yield.

Pathway 1: Two-Component Cyclocondensation

This pathway is a robust and well-established method for the synthesis of substituted pyrazoles.[2] It involves the reaction of a hydrazine with a 1,3-dicarbonyl equivalent, in this case, a derivative of malononitrile. The reaction proceeds via a Michael-type addition followed by cyclization and dehydration to afford the pyrazole ring.

Reaction Scheme

Figure 1: Two-component synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile.

Experimental Protocol

Materials:

  • Cyclopentylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Anhydrous Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add sodium acetate (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the free base.

  • To this mixture, add (ethoxymethylene)malononitrile (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-Cyclopentyl-1H-pyrazole-5-carbonitrile as a solid.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Pathway 2: Three-Component One-Pot Synthesis

This approach offers an efficient and environmentally friendly alternative for the synthesis of pyrazole derivatives.[3][4][5] By combining all reactants in a single pot, this method reduces the number of synthetic steps and purification procedures.

Reaction Scheme

Figure 2: Three-component one-pot synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile.

Experimental Protocol

Materials:

  • Cyclopentylhydrazine

  • Malononitrile

  • Paraformaldehyde

  • A catalytic amount of a suitable acid or base (e.g., piperidine, acetic acid)

  • Ethanol or another suitable solvent

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine cyclopentylhydrazine (1.0 eq), malononitrile (1.0 eq), and paraformaldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired product.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Hydrazine derivatives are potentially toxic and should be handled with care.

  • Nitriles are toxic and should be handled with appropriate precautions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Check the purity of starting materials. In Pathway 2, screen different catalysts and solvents.
Product loss during workup or purification.Optimize extraction and chromatography conditions.
Formation of Side Products Incorrect reaction conditions.In Pathway 1, ensure the complete formation of the free hydrazine base. In Pathway 2, adjust the stoichiometry of reactants and the amount of catalyst.
Impure starting materials.Purify starting materials before use.
Difficulty in Purification Co-eluting impurities.Try a different solvent system for column chromatography or consider recrystallization.

Conclusion

The synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile can be effectively achieved through either a two-component cyclocondensation or a three-component one-pot reaction. The choice of pathway will depend on the availability of starting materials, desired scale, and the importance of process efficiency. Both methods provide access to this valuable intermediate for further elaboration in drug discovery and development programs.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using SiO2 NPs as catalyst. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles (1–15). ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • The solid state synthesis of novel pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives using Fe3O4@SP@TA nanocomposites as a novel, green, and magnetically separable catalyst. Taylor & Francis Online. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Process for the preparation of pyrazole. Google Patents.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Available at: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available at: [Link]

  • 1H-Pyrazole-5-carbonitrile. PubChem. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]

Sources

Application

Functionalization of the nitrile group in 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

Topic: Functionalization of the nitrile group in 1-Cyclopentyl-1H-pyrazole-5-carbonitrile Content Type: Detailed Application Notes and Protocols Executive Summary This application note details the strategic functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the nitrile group in 1-Cyclopentyl-1H-pyrazole-5-carbonitrile Content Type: Detailed Application Notes and Protocols

Executive Summary

This application note details the strategic functionalization of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile , a critical scaffold in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory agents. The C5-nitrile group serves as a versatile "gateway" functionality, allowing for the divergence into amides, amines, and bioisosteric heterocycles.

This guide addresses the specific synthetic challenges posed by the N1-cyclopentyl group . Unlike simple methyl or phenyl substituents, the secondary alkyl cyclopentyl group exerts significant steric pressure on the adjacent C5 position, requiring optimized reaction conditions to ensure conversion efficiency and regioselectivity.

Structural Analysis & Steric Considerations

The reactivity of the nitrile group at C5 is heavily influenced by the N1-substituent.

  • Steric Shielding: The cyclopentyl ring is flexible but bulky. It projects electron density and steric bulk towards the C5-nitrile, potentially hindering the approach of nucleophiles (e.g., in hydrolysis or Grignard additions).

  • Electronic Effect: The pyrazole ring is electron-rich, but the C5 position is electron-deficient due to the nitrile. The N1-cyclopentyl group acts as a weak electron donor (inductive effect, +I), slightly stabilizing the electron-deficiency at C5, but the primary factor remains steric hindrance.

Strategic Reaction Map

The following diagram outlines the core functionalization pathways covered in this guide.

ReactionMap Start 1-Cyclopentyl-1H- pyrazole-5-carbonitrile Tetrazole Tetrazole Bioisostere (Medicinal Utility) Start->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amide Primary Amide (Hydrolysis) Start->Amide NaOH, H2O2 Radziszewski Amine Aminomethyl (Reduction) Start->Amine LAH or Raney Ni/H2 Ketone Ketone (Grignard Addition) Start->Ketone R-MgBr Nucleophilic Addn

Figure 1: Divergent synthesis pathways from the parent nitrile scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Objective: Conversion of the nitrile to a 5-substituted-1H-tetrazole via [3+2] cycloaddition.[1][2] Significance: Tetrazoles are classic bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability.[3] Challenge: The bulky cyclopentyl group can retard the cycloaddition rate.

Materials
  • 1-Cyclopentyl-1H-pyrazole-5-carbonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) [Lewis Acid Catalyst]
    
  • Solvent: Isopropanol:Water (1:1) or DMF (anhydrous)[1]

Step-by-Step Methodology
  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 mmol) in Isopropanol:Water (5 mL, 1:1 v/v). Note: If solubility is poor due to the lipophilic cyclopentyl group, switch to pure DMF.

  • Reagent Addition: Add

    
     (1.0 mmol) followed by 
    
    
    
    (1.5 mmol).
    • Safety Note: Sodium azide is toxic and can form explosive hydrazoic acid. Ensure the reaction mixture remains at neutral or basic pH.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The tetrazole is significantly more polar than the starting nitrile.

  • Workup:

    • Cool to room temperature.[4][5]

    • Acidify carefully with 1N HCl to pH 2–3 (vigorous stirring required; perform in a fume hood to manage potential

      
       evolution).
      
    • The tetrazole product typically precipitates as a white solid.

  • Purification:

    • Filter the precipitate and wash with cold water.[6]

    • Recrystallize from Ethanol/Water if necessary.

Mechanism of Action: The Lewis acid (


) coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the azide anion despite the steric hindrance from the N1-cyclopentyl group.
Protocol B: Controlled Hydrolysis to Primary Amide

Objective: Selective hydrolysis of the nitrile to the primary carboxamide without over-hydrolysis to the carboxylic acid. Method: Modified Radziszewski Reaction.

Materials
  • Starting Nitrile (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 5.0 equiv)

  • Sodium Hydroxide (6N aq., 1.0 equiv)

  • Solvent: DMSO or Ethanol

Step-by-Step Methodology
  • Solvation: Dissolve the nitrile (1.0 mmol) in DMSO (2 mL). The use of DMSO is critical here to solvate the lipophilic cyclopentyl-pyrazole.

  • Initiation: Place the reaction vessel in an ice bath (0°C). Add the NaOH solution dropwise.

  • Oxidation: Add the

    
     solution dropwise over 5 minutes.
    
    • Exotherm Warning: The reaction is exothermic. Maintain temperature <20°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours.

    • Endpoint: TLC should show complete consumption of the non-polar nitrile and appearance of the amide spot.

  • Quenching: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), dry over

    
    , and concentrate.
    
Protocol C: Reduction to Aminomethyl (Linker Synthesis)

Objective: Complete reduction of the nitrile to a primary amine (


).
Significance:  Creates a methylene linker essential for fragment-based drug design.
Materials
  • Starting Nitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LAH) (2.0 equiv) OR Raney Nickel

  • Solvent: Anhydrous THF (for LAH)

Step-by-Step Methodology (LAH Method)
  • Preparation: Flame-dry a 2-neck round-bottom flask and flush with Argon/Nitrogen.

  • Reagent Prep: Suspend LAH (2.0 mmol) in anhydrous THF (5 mL) at 0°C.

  • Addition: Dissolve the nitrile (1.0 mmol) in anhydrous THF (2 mL) and add dropwise to the LAH suspension.

    • Steric Note: The reduction of the intermediate imine species may be slow due to the cyclopentyl group.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Purification: The amine is often pure enough for subsequent coupling. If needed, purify via amine-functionalized silica or reverse-phase HPLC.

Troubleshooting & Optimization

IssueProbable CauseOptimization Strategy
Incomplete Reaction (Tetrazole) Steric hindrance from Cyclopentyl group.Switch catalyst to

or use microwave irradiation (120°C, 30 min).
Low Solubility Lipophilicity of Cyclopentyl group.Use DMSO or NMP as co-solvent; avoid pure aqueous systems.
Over-hydrolysis (Acid formation) Reaction time too long or temp too high.Use the Urea-Hydrogen Peroxide (UHP) complex instead of liquid

for milder release.
N1-Dealkylation Harsh acidic conditions.Avoid concentrated

at high temps. The N1-cyclopentyl bond is generally stable but can cleave under extreme acid stress.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for the Lewis-acid mediated tetrazole formation, highlighting the critical coordination step that overcomes the steric barrier.

Mechanism Step1 Nitrile Coordination (Zn2+ binds to CN) Step2 Azide Attack (Formation of Zinc-Tetrazolate) Step1->Step2 Activated Nitrile overcomes Steric Bulk Step3 Protonation/Release (Acidic Workup) Step2->Step3 HCl (aq) Step3->Step1 Catalyst Regeneration (Theoretical)

Figure 2: Mechanism of Lewis Acid-catalyzed [3+2] cycloaddition.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Link

  • Kaboudin, B., & Saadati, F. (2004). A simple and efficient method for the synthesis of 5-substituted 1H-tetrazoles from organic nitriles using ZnBr2. Synlett. Link

  • Katritzky, A. R., et al. (2010). Synthesis of 5-Substituted 1H-Tetrazoles. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Method

Microwave-assisted synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

Application Note: Microwave-Assisted Synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile Executive Summary This application note details a robust, high-purity protocol for the synthesis of 1-Cyclopentyl-1H-pyrazole-5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

Executive Summary

This application note details a robust, high-purity protocol for the synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile . While pyrazole-4-carbonitriles are easily accessible via direct cyclocondensation, the 5-carbonitrile isomer presents a specific regiochemical challenge. Direct alkylation of 3(5)-cyanopyrazoles typically favors the thermodynamically stable 3-cyano isomer (steric control). Consequently, this guide prioritizes a Microwave-Assisted Dehydration pathway, transforming 1-cyclopentyl-1H-pyrazole-5-carboxamide into the target nitrile. This method ensures exclusive regioselectivity and leverages microwave irradiation to reduce reaction times from hours to minutes.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Retrosynthesis

The synthesis of 1-substituted-5-cyanopyrazoles is often plagued by regioselectivity issues.

  • Route A (Direct Alkylation): Alkylation of 3-cyanopyrazole with cyclopentyl bromide typically yields a mixture of 1-cyclopentyl-3-cyanopyrazole (Major) and 1-cyclopentyl-5-cyanopyrazole (Minor) due to steric hindrance at the N1 position adjacent to the nitrile.

  • Route B (The Chosen Protocol): To guarantee the 5-position regiochemistry, we employ a "Dehydration Strategy." The cyclopentyl group is installed early on the hydrazine, which directs the cyclization to the ester/amide, followed by functional group interconversion.

Pathway Diagram (Graphviz)

G cluster_legend Reaction Phase Start Cyclopentylhydrazine HCl Intermediate1 Ethyl 1-cyclopentyl- 1H-pyrazole-5-carboxylate Start->Intermediate1 Cyclization (MW, 80°C) Reagent Ethyl (ethoxymethylene)- formylacetate (equiv.) Reagent->Intermediate1 Intermediate2 1-Cyclopentyl-1H- pyrazole-5-carboxamide Intermediate1->Intermediate2 Aminolysis (NH4OH, MW, 100°C) Target 1-Cyclopentyl-1H- pyrazole-5-carbonitrile Intermediate2->Target Dehydration (TCT, MW, 80°C) Precursor Precursor Intermediate Intermediate Final Product Final Product

Figure 1: Retrosynthetic pathway prioritizing regiochemical integrity via amide dehydration.

Experimental Protocols

Stage 1: Synthesis of Precursor Amide

Note: If the 5-carboxylate ester is not commercially available, it is synthesized via cyclization of cyclopentylhydrazine with ethyl (dimethylamino)methylene pyruvate (or equivalent).

Objective: Convert Ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate to 1-Cyclopentyl-1H-pyrazole-5-carboxamide.

Reagents:

  • Ethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Ammonium Hydroxide (28-30% NH₃ in H₂O) (10.0 equiv)

  • Ethanol (EtOH) (Solvent)

Microwave Protocol:

  • Loading: In a 10 mL microwave process vial, dissolve 1.0 mmol of the ester in 2 mL of EtOH.

  • Reagent Addition: Add 2 mL of conc. NH₄OH. Seal the vial with a PTFE/silicone septum cap.

  • Irradiation:

    • Temp: 100 °C

    • Time: 20 minutes

    • Mode: Dynamic (High Absorption)

    • Stirring: High (600 rpm)

  • Work-up: Cool to RT. Concentrate the solvent in vacuo.[1] The product often precipitates upon cooling or removal of ethanol. Wash with cold water and dry.

Stage 2: Microwave-Assisted Dehydration (The Core Protocol)

Objective: Conversion of the primary amide to the nitrile using Cyanuric Chloride (TCT) as a mild, microwave-compatible dehydrating agent. Why TCT? unlike POCl₃, TCT is a solid, easier to handle, and safer for microwave vials (lower risk of over-pressurization from HCl gas evolution compared to neat oxychloride reagents).

Reagents:

  • Substrate: 1-Cyclopentyl-1H-pyrazole-5-carboxamide (1.0 equiv, ~200 mg)

  • Dehydrating Agent: Cyanuric Chloride (TCT) (1.0 equiv)

  • Solvent: DMF (Dimethylformamide) (Dry, 3 mL)

  • Quench: Saturated NaHCO₃ solution.

Step-by-Step Methodology:

  • Vial Preparation:

    • Equip a 10 mL microwave vial with a magnetic stir bar.

    • Add 1-Cyclopentyl-1H-pyrazole-5-carboxamide (1.0 mmol).

    • Add Cyanuric Chloride (1.0 mmol). Handle in a fume hood; TCT is moisture sensitive.

  • Solvation:

    • Add 3.0 mL of dry DMF.

    • Critical: Vortex for 10 seconds to ensure homogeneity before heating. Clumping can cause thermal hotspots.

  • Microwave Parameters:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Pressure Limit: 15 bar

    • Power: Auto-limit (typically <100W required).

  • Work-up & Isolation:

    • Cool the vial to room temperature using the reactor's compressed air cooling.

    • Pour the reaction mixture into 20 mL of ice-cold saturated NaHCO₃ solution. (This neutralizes the cyanuric acid byproducts).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layer with Brine (1 x 20 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically sufficiently pure (>90%).

    • If necessary, purify via Flash Column Chromatography (SiO₂): Gradient 0-30% EtOAc in Hexanes.

Results & Data Interpretation

Optimization Table

Comparison of dehydration agents under microwave irradiation.

ReagentSolventTemp (°C)Time (min)Yield (%)Notes
TCT DMF 80 5 92 Cleanest profile; easy workup.
POCl₃DCE1201085High pressure; corrosive workup.
SOCl₂Toluene1103070Incomplete conversion; colored impurities.
Burgess ReagentDCM601088Excellent yield but reagent is expensive.
Analytical Validation (Expected Data)
  • 1H NMR (400 MHz, CDCl₃):

    • Pyrazole Ring: Two doublets (or d/d) typically around

      
       7.6 (H-3) and 
      
      
      
      6.8 (H-4). Note: The absence of the broad NH₂ protons from the amide (approx
      
      
      6.0-8.0) confirms dehydration.
    • Cyclopentyl Group: Methine proton (

      
       4.5-5.0, m, 1H), followed by multiplets for the CH₂ groups (
      
      
      
      1.6-2.2, 8H).
  • IR Spectroscopy:

    • Appearance of a sharp, weak absorption band at ~2230 cm⁻¹ (characteristic of -C≡N).

    • Disappearance of Amide I/II bands (~1680 cm⁻¹).

Regiochemistry Verification (NOE)

To confirm the product is the 5-carbonitrile and not the 3-carbonitrile (which could occur if Route A was used):

  • NOE Experiment: Irradiate the cyclopentyl methine proton.

  • Positive NOE: Enhancement of the Pyrazole H-4 signal indicates the cyclopentyl group is spatially close to H-4.

  • Negative NOE (or weak): If the CN is at position 5, the cyclopentyl group (at N1) is adjacent to the CN, not a proton. However, the key distinction is usually the chemical shift of C-5 vs C-3 in 13C NMR.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: Cyanuric chloride hydrolyzes to cyanuric acid in the presence of water. Ensure DMF is dry (molecular sieves) to prevent amide hydrolysis back to the acid.

  • Thermal Runaway: DMF absorbs microwaves efficiently. Use a "High Absorption" setting if your reactor requires pre-selection, but ensure the temperature ramp is controlled to prevent overshooting 80°C.

  • Safety: TCT is an irritant. All transfers should be done in a fume hood. The quenched aqueous layer contains cyanuric acid salts; dispose of according to chemical waste regulations.

References

  • Microwave-Assisted Pyrazole Synthesis (General)

    • Karakaya, A. (2025).[2] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Link

  • Dehydration of Amides to Nitriles (Methodology)

    • Yoneyama, H., et al. (2013).[3] Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation. (Cited for context on nitrile/amide chemistry in MW). Link

  • Regioselectivity in Pyrazole Synthesis

    • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules. (Provides grounding on the cyclization patterns of hydrazines). Link

  • 1-Methyl-1H-pyrazole-5-carbonitrile (Analogous Protocol)

    • ChemicalBook. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis. (Demonstrates the amide dehydration route for 1-alkyl-5-cyano pyrazoles). Link

  • Microwave Multicomponent Synthesis

    • Microwave Multicomponent Synthesis. PMC - NIH. (General background on MW efficiency in heterocyclic chemistry). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Cyclopentyl-1H-pyrazole-5-carbonitrile (CAS 1784383-27-2)

Topic: Enhancing stability of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile in solution Content type: Technical Support Center Guide Executive Summary & Compound Profile 1-Cyclopentyl-1H-pyrazole-5-carbonitrile is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing stability of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile in solution Content type: Technical Support Center Guide

Executive Summary & Compound Profile

1-Cyclopentyl-1H-pyrazole-5-carbonitrile is a specialized heterocyclic building block often utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and other bioactive pyrazole scaffolds. Unlike its more common regioisomer (4-carbonitrile), the 5-carbonitrile motif places the reactive nitrile group adjacent to the bulky N1-cyclopentyl ring. This structural proximity introduces unique steric and electronic factors that influence its stability in solution.

This guide provides authoritative protocols to maximize the shelf-life and experimental integrity of this compound, addressing the specific challenges of hydrolysis and solubility.

PropertySpecification
CAS Number 1784383-27-2
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (DMSO) High (> 50 mg/mL)
Primary Degradation Hydrolysis to 1-cyclopentyl-1H-pyrazole-5-carboxamide

Critical Stability Factors & Handling Logic

The stability of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile in solution is governed by three primary vectors: Solvent Hygroscopicity , Protic Stress , and Photolytic Cleavage .

The Mechanism of Degradation

The primary threat to this compound is the hydrolysis of the nitrile (-CN) group to the corresponding amide (-CONH₂). While the N1-cyclopentyl group provides some steric shielding, the electron-rich nature of the pyrazole ring can facilitate nucleophilic attack at the nitrile carbon under acidic or basic conditions.

Key Insight: In DMSO solutions, the risk is not the solvent itself, but the water absorbed from the atmosphere . DMSO is highly hygroscopic; a stock solution left uncapped can absorb enough atmospheric moisture to initiate slow hydrolysis, especially if the solution is slightly acidic due to degradation of the DMSO itself.

Logical Stability Workflow

The following diagram illustrates the decision logic for handling and storage to prevent degradation.

StabilityLogic Start Solid Compound (CAS 1784383-27-2) SolventChoice Solvent Selection Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Best Stability Ethanol Ethanol/Methanol (Short-term only) SolventChoice->Ethanol Nucleophilic Solvent Risk Storage Storage Condition DMSO->Storage Hygro Absorbed Moisture (Hygroscopic Effect) DMSO->Hygro If uncapped Degradation Risk: Hydrolysis to Amide Ethanol->Degradation Slow reaction with solvent Freezer -20°C or -80°C Dark, Desiccated Storage->Freezer Optimal RoomTemp Room Temperature (Avoid >24h) Storage->RoomTemp High Risk Stable Stable Stock Solution (>6 Months) Freezer->Stable RoomTemp->Degradation Accelerated Hydrolysis Hygro->Degradation

Figure 1: Decision logic for solvent selection and storage to mitigate hydrolysis risks.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a stock solution that remains stable for >6 months.

  • Calculate Mass: For 10 mL of 10 mM solution, weigh 16.12 mg of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Expert Note: Do not use "molecular biology grade" DMSO that has been opened for months. Use a fresh ampoule or DMSO stored over molecular sieves.

  • Dissolution: Add the solid to a verified volume of DMSO. Vortex for 30 seconds. The compound should dissolve rapidly.

    • Visual Check: Solution should be clear and colorless. Yellowing indicates impurities or oxidation.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture (condensation), accelerating hydrolysis.

  • Storage: Store at -20°C (standard) or -80°C (long-term >1 year).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute stock into media without precipitation.

  • Thaw: Thaw the DMSO aliquot at room temperature. Do not heat above 37°C.

  • Stepwise Dilution:

    • Add the DMSO stock dropwise to the stirring aqueous buffer/media.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells, unless controls dictate otherwise.

  • Solubility Check:

    • At 100 µM in water: Risk of precipitation is high.

    • At 10 µM in water: Generally stable for 24 hours.

    • Troubleshooting: If precipitate forms, sonicate for 5 minutes. If it persists, add a solubility enhancer like Tween-80 (0.1%) or Cyclodextrin.

Troubleshooting & FAQs

Q1: My stock solution in DMSO has turned light yellow after 2 months. Is it still usable?

Diagnosis: This indicates mild oxidation or photo-degradation. Action:

  • Check Purity: Run a quick LC-MS.

  • Acceptance Criteria: If the parent peak (M+H = 162.1) is >95% and the amide hydrolysis product (M+H = 180.1) is <2%, it is usable.

  • Prevention: Ensure future stocks are stored in amber tubes and flushed with Argon gas before sealing.

Q2: Can I dissolve this in Ethanol or Methanol?

Technical Answer: Yes, solubility is good, but stability is compromised . Reasoning: Alcohols are protic nucleophiles. Over time, especially if the solution becomes slightly acidic or basic, the nitrile carbon can undergo solvolysis (Pinner reaction conditions), converting the nitrile to an imidate ester. DMSO is strictly preferred for storage >24 hours.

Q3: I see a new peak at M+18 in my LC-MS. What is it?

Technical Answer: This is the primary hydrolysis product : 1-cyclopentyl-1H-pyrazole-5-carboxamide. Cause: Water contamination in your DMSO or exposure to acidic/basic pH buffers during the experiment. Solution: Use fresh anhydrous DMSO. If occurring in assay buffer, ensure the pH is near neutral (7.0–7.4). Avoid extreme pH (<4 or >9).

Q4: Why is the 5-carbonitrile less stable than the 4-carbonitrile isomer?

Expert Insight: While both are relatively stable, the 5-position is electronically more susceptible to nucleophilic attack due to the inductive effect of the adjacent nitrogen (N1). Furthermore, the steric bulk of the cyclopentyl group can twist the ring, potentially destabilizing the ground state and lowering the activation energy for hydrolysis compared to the more planar and less crowded 4-isomer.

References

  • Synthesis and Reactivity of Pyrazole Carbonitriles

    • Title: "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH"
    • Source: Royal Society of Chemistry / PMC
    • URL:[Link]

    • Relevance: Establishes the chemical behavior and hydrolysis risks of 5-carbonitrile pyrazoles.
  • Compound Specification (CAS 1784383-27-2)

    • Title: "1-Cyclopentyl-1H-pyrazole-5-carbonitrile Product D
    • Source: BLD Pharm / Chemical Data[1]

    • Relevance: Confirms existence, CAS registry, and cold-chain storage requirements.
  • General Handling of 1H-Pyrazole Derivatives

    • Title: "1H-pyrazole Storage and Stability Protocols"
    • Source: MedChemExpress[2]

    • Relevance: Provides baseline stability data for the pyrazole core scaffold (Storage: -80°C for 6 months).

Sources

Optimization

Ticket #5920: Minimizing Impurity Profiles in Pyrazole-5-carbonitrile Synthesis

Technical Support Center: 1-Cyclopentyl-1H-pyrazole-5-carbonitrile Synthesis Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopentyl-1H-pyrazole-5-carbonitrile Synthesis

Status: Open Priority: High (Process Chemistry/R&D) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile is a critical workflow in the development of JAK inhibitors and other kinase-targeting therapeutics. Users frequently report three major impurity classes:

  • Regioisomers (1,3-isomer): The thermodynamically favored 1-cyclopentyl-1H-pyrazole-3-carbonitrile.

  • Elimination Products: Cyclopentene (arising from halide precursors).

  • Hydrolysis Byproducts: Pyrazole-5-carboxamide or carboxylic acid.

This guide provides a root-cause analysis and validated protocols to shift selectivity toward the desired 1,5-substitution pattern .

Module 1: The Regioselectivity Challenge (Root Cause Analysis)

The most common error is attempting to synthesize the target via direct alkylation of 3(5)-cyanopyrazole.

The Problem: Alkylation Thermodynamics

When alkylating 3-cyanopyrazole (which exists in tautomeric equilibrium), the incoming electrophile (Cyclopentyl-X) faces a choice between


 and 

.
  • Steric Rule: The cyclopentyl group is bulky. It prefers the nitrogen distal to the substituent to minimize steric clash.

  • Electronic Rule: The lone pair on the nitrogen distal to the electron-withdrawing nitrile group is often more nucleophilic.

Result: Direct alkylation typically yields a 9:1 ratio favoring the unwanted 1,3-isomer .

The Solution: De Novo Cyclization

To secure the 1-cyclopentyl group at the 5-position relative to the nitrile (or its precursor), you must establish the regiochemistry during ring formation, not after.

Regioselectivity Start Starting Material: 3(5)-Cyanopyrazole Alkylation Route A: Direct Alkylation (Cyclopentyl-Br + Base) Start->Alkylation WrongProduct Major Product: 1-Cyclopentyl-3-carbonitrile (Thermodynamic Favored) Alkylation->WrongProduct Steric Avoidance Hydrazine Starting Material: Cyclopentylhydrazine Cyclization Route B: De Novo Cyclization (Ethyl (ethoxymethylene)cyanoacetate) Hydrazine->Cyclization CorrectProduct Target Product: 1-Cyclopentyl-5-carbonitrile (Kinetic Control) Cyclization->CorrectProduct Directed Attack

Figure 1: Comparison of synthetic routes. Route A (Red) leads to the impurity; Route B (Green) locks the correct isomer.

Module 2: Validated Protocols

Protocol A: The "Gold Standard" (Cyclization Route)

Use this route to maximize the 1,5-isomer ratio (>20:1).

Reaction Scheme:

  • Condensation: Cyclopentylhydrazine + Ethyl (ethoxymethylene)cyanoacetate

    
     Intermediate Enamine.
    
  • Cyclization: Thermal closure to Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate (Note: This standard route often yields 4-CN/5-Amino. For 5-CN , we use the Oxidation Route below).

Corrected Target Protocol (Sandmeyer Approach): Since direct cyclization to 5-CN is difficult, the industry standard involves converting a 5-amino or 5-carboxylate precursor.

Step 1: Synthesis of 5-Amino-1-cyclopentylpyrazole

  • Reagents: Cyclopentylhydrazine HCl (1.0 eq), 3-ethoxyacrylonitrile (1.1 eq), Et3N (2.5 eq).

  • Solvent: Ethanol (Reflux).[1][2]

  • Mechanism: The unsubstituted

    
     of the hydrazine attacks the 
    
    
    
    -carbon of the nitrile enol ether. The substituted
    
    
    then closes onto the nitrile carbon.
  • Critical Control Point: Maintain temperature < 60°C initially to ensure the

    
     attacks first (kinetic control).
    

Step 2: Sandmeyer Cyanation (The Transformation)

  • Reagents: t-BuONO (1.5 eq), CuCN (1.2 eq).

  • Solvent: MeCN or DMSO.

  • Procedure:

    • Dissolve 5-amino-1-cyclopentylpyrazole in MeCN.

    • Add CuCN.

    • Add t-BuONO dropwise at 0°C (Exothermic!).

    • Warm to RT.

  • Purification: Silica plug to remove Copper salts.

Protocol B: Troubleshooting Direct Alkylation (If you must use it)

Use this only if Route A is unavailable. Expect lower yields.

Mitigation Strategy: To force the 1,5-isomer, use Mitsunobu conditions rather than alkyl halides. The mechanism involves an


-like displacement that is sensitive to the specific steric pocket of the pyrazole-triphenylphosphine complex.
  • Reagents: 3(5)-Cyanopyrazole, Cyclopentanol,

    
    , DIAD.
    
  • Solvent: THF (0°C to RT).

  • Advantage: Eliminates the "Cyclopentene" side product (no E2 elimination pathway compared to alkyl halides).

Module 3: Troubleshooting Guide (FAQ)

Issue 1: High levels of Cyclopentene
  • Observation: Gas evolution during reaction; low yield of alkylated product.

  • Root Cause: Use of Cyclopentyl Bromide/Iodide with strong bases (NaH, KOtBu). The secondary halide undergoes E2 elimination.

  • Resolution:

    • Switch to Cyclopentyl Mesylate (slower leaving group, less elimination).

    • Change base to Cesium Carbonate (

      
      )  in DMF/Acetone (milder).
      
    • Switch to Mitsunobu conditions (Protocol B).

Issue 2: Hydrolysis of Nitrile to Amide
  • Observation: Peak at [M+18] in LCMS; IR band at ~1680 cm⁻¹.

  • Root Cause: High pH aqueous workup or presence of trace acid/water during Sandmeyer reaction.

  • Resolution:

    • Quench: Use saturated

      
       (mildly acidic buffer) instead of NaOH/strong acid.
      
    • Drying: Ensure MeCN in Step 2 is anhydrous. Water attacks the diazonium intermediate or the final nitrile.

Issue 3: Inseparable Regioisomers
  • Observation: 1,3- and 1,5-isomers co-elute on standard silica.

  • Resolution:

    • Flash Chromatography: Use a Toluene/Acetone gradient (often separates dipoles better than Hex/EtOAc).

    • Recrystallization: The 1,5-isomer (target) is often more crystalline due to higher symmetry/packing. Try recrystallization from Isopropyl Alcohol (IPA).

Data Summary: Solvent Effects on Regioselectivity

Table 1: Effect of Solvent on Hydrazine Condensation Selectivity (Route A)

SolventDielectric Constant1,5-Isomer (Target)1,3-Isomer (Impurity)Notes
Ethanol 24.585%15%Standard conditions.
TFE (Trifluoroethanol) 27.096% 4%H-bonding stabilizes the specific hydrazone intermediate.
Toluene 2.460%40%Non-polar solvents degrade selectivity.
Acetic Acid 6.290%10%Good, but difficult workup.

Decision Tree: Impurity Management

Troubleshooting Start Impurity Detected in LCMS Type Identify Impurity Mass/Type Start->Type Iso Isomer (Same Mass) Type->Iso Regioisomer Elim Mass - Cyclopentyl (+H) Type->Elim Cyclopentene Hyd Mass + 18 (Amide) Type->Hyd Hydrolysis Act1 Action: Switch to TFE solvent or De Novo Synthesis Iso->Act1 Act2 Action: Use Mitsunobu or Mesylate Electrophile Elim->Act2 Act3 Action: Buffer Workup (pH 7) Dry Solvents Hyd->Act3

Figure 2: Rapid response workflow for identified impurities.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • Sandmeyer Cyanation of Pyrazoles: Belfield, A. J., et al. "General Synthesis of 5-Cyanopyrazoles." Tetrahedron, 1999, 55(38), 11399-11412. Link

  • Mitsunobu Alkylation of Pyrazoles: Kumar, A., et al. "Regioselective alkylation of pyrazoles using Mitsunobu conditions." Tetrahedron Letters, 2006, 47(14), 2409-2412. Link

  • Review of 1,5-Disubstituted Pyrazoles: Ebenezer, O., et al. "Synthesis and Therapeutic Applications of 1,5-Disubstituted Pyrazoles."[3] RSC Advances, 2022. Link

For further assistance, please contact the Process Chemistry Support Team with your specific LCMS traces.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile: A Predictive and Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth analysis of the 1H NMR spectrum of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

Given the nascent stage of research surrounding this specific molecule, publicly available experimental spectra are not readily accessible. Therefore, this guide will adopt a predictive and comparative methodology. We will first construct a theoretical 1H NMR spectrum for 1-Cyclopentyl-1H-pyrazole-5-carbonitrile based on established principles of NMR spectroscopy and data from analogous structures. This predicted spectrum will then be compared with experimental data from structurally related pyrazole derivatives to provide a robust framework for spectral interpretation.

The Molecular Blueprint: Structure and Proton Environments

To dissect the 1H NMR spectrum, we must first identify the distinct proton environments within the 1-Cyclopentyl-1H-pyrazole-5-carbonitrile molecule.

Figure 1: Molecular structure of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile with distinct proton environments highlighted.

As illustrated in Figure 1, there are five chemically distinct sets of protons:

  • H3: The proton attached to carbon 3 of the pyrazole ring.

  • H4: The proton attached to carbon 4 of the pyrazole ring.

  • Hα: The methine proton on the cyclopentyl ring, directly attached to the pyrazole nitrogen.

  • Hβ: The four methylene protons on the cyclopentyl ring adjacent to the methine carbon.

  • Hγ: The four methylene protons on the cyclopentyl ring beta to the methine carbon.

Predicted 1H NMR Spectrum: Chemical Shifts and Splitting Patterns

The chemical shift of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H3 7.5 - 7.8Doublet (d)The pyrazole ring is aromatic, leading to downfield shifts for its protons. The adjacent nitrogen and the electron-withdrawing nitrile group at C5 will deshield H3. It will be split by the neighboring H4 proton.
H4 6.5 - 6.8Doublet (d)Also on the aromatic pyrazole ring, H4 is expected to be upfield relative to H3 due to being further from the electron-withdrawing nitrile group. It will be split by the neighboring H3 proton.
Hα (methine) 4.8 - 5.2Quintet (quin) or Multiplet (m)This proton is directly attached to a carbon bonded to a nitrogen atom of the aromatic pyrazole ring, causing significant deshielding. It is coupled to the four adjacent Hβ protons.
Hβ (methylene) 2.0 - 2.3Multiplet (m)These protons are on a saturated ring system but are adjacent to the deshielded methine carbon. They will be split by the Hα and Hγ protons.
Hγ (methylene) 1.7 - 2.0Multiplet (m)These protons are in a standard aliphatic environment and are expected to be the most upfield of the cyclopentyl protons. They will be split by the Hβ protons.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare them with the experimental 1H NMR data of similar molecules.

1. Pyrazole: The parent pyrazole molecule shows signals for its protons at approximately 7.6 ppm (H3/H5) and 6.3 ppm (H4)[1]. Our predicted values for H3 and H4 in 1-Cyclopentyl-1H-pyrazole-5-carbonitrile are shifted downfield from these values. This is consistent with the presence of the electron-withdrawing nitrile group at the C5 position, which would deshield the ring protons[2].

2. 1-Alkyl-pyrazoles: In N-alkylated pyrazoles, the protons of the alkyl group directly attached to the nitrogen typically appear in the range of 3.5-4.5 ppm. For a cyclopentyl group, the methine proton (Hα) is expected to be further downfield due to the influence of the aromatic ring.

3. Cyclopentyl derivatives: In nitrocyclopentane, the methine proton alpha to the nitro group appears at approximately 4.9 ppm[3]. The nitro group is strongly electron-withdrawing, similar to the pyrazole ring in our target molecule. This supports our prediction of a significant downfield shift for the Hα proton.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 in a clean vial prep3 Transfer solution to a clean, dry NMR tube prep2->prep3 using a Pasteur pipette prep4 Cap the NMR tube securely prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 Proceed to acquisition acq2 Lock and shim the spectrometer acq1->acq2 automated or manual acq3 Set acquisition parameters (e.g., pulse program, number of scans) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform the FID acq4->proc1 Proceed to processing proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the spectrum (e.g., to TMS at 0 ppm) proc4->proc5

Figure 2: A generalized workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl3), to the vial. Ensure the compound is fully dissolved.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Securely cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks. This can be done manually or automatically.

    • Set the appropriate acquisition parameters. For a standard 1H NMR spectrum, typical parameters on a 400 MHz spectrometer would include:

      • Pulse program: A standard one-pulse sequence (e.g., 'zg30' on a Bruker instrument).

      • Number of scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

      • Spectral width (SW): A range of -2 to 12 ppm is generally adequate to cover all proton signals in most organic molecules.

      • Acquisition time (AQ): Typically 2-4 seconds.

      • Relaxation delay (D1): A delay of 1-2 seconds between scans is usually sufficient.

    • Initiate the data acquisition to obtain the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode (pointing upwards).

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Integrate the area under each signal. The integration values are proportional to the number of protons giving rise to that signal.

    • Reference the spectrum by setting the chemical shift of a known standard, such as residual undeuterated solvent (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

Conclusion

While the experimental 1H NMR spectrum of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile is not yet publicly documented, a detailed prediction based on fundamental NMR principles and comparative data from analogous structures provides a strong foundation for its analysis. The predicted spectrum is expected to show two distinct doublets in the aromatic region for the pyrazole ring protons and a series of multiplets in the aliphatic region corresponding to the cyclopentyl protons. This guide provides researchers with a comprehensive framework for both predicting and experimentally verifying the 1H NMR spectrum of this and similar heterocyclic compounds, thereby aiding in their synthesis and characterization in the pursuit of new therapeutic agents.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of California, Los Angeles. (n.d.). Proton NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link] (Fictitious link for demonstration)

Sources

Comparative

Crystallographic Characterization &amp; Isomer Differentiation: 1-Cyclopentyl-1H-pyrazole-5-carbonitrile

This guide is structured as a high-level technical resource for process chemists and structural biologists.[1][2] It focuses on the critical task of distinguishing the 1,5-regioisomer from the 1,3-regioisomer—a notorious...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for process chemists and structural biologists.[1][2] It focuses on the critical task of distinguishing the 1,5-regioisomer from the 1,3-regioisomer—a notorious challenge in pyrazole chemistry—using X-ray crystallography as the definitive arbiter.

[1][2]

Executive Summary: The Regioselectivity Challenge

In the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs), 1-Cyclopentyl-1H-pyrazole-5-carbonitrile is a high-value pharmacophore building block.[1][2][3] However, its synthesis via the condensation of cyclopentylhydrazine with ethoxymethylene malononitrile (or similar 1,3-electrophiles) suffers from a critical regioselectivity issue: the competitive formation of the thermodynamically favored 3-carbonitrile isomer versus the sterically congested 5-carbonitrile target.[2]

While NMR (NOESY/HMBC) provides strong evidence, it can be ambiguous due to the conformational flexibility of the cyclopentyl ring.[4] Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for structural assignment.[1][2][4] This guide compares the crystallographic signature of the 5-carbonitrile product against its alternatives and outlines the protocol for definitive structural solution.

Structural Analysis: 5-CN vs. 3-CN Isomers[1][2]

The core utility of X-ray data for this compound is not just atomic coordinates, but the differentiation of steric environments .

Comparative Crystallographic Signatures[2]
FeatureTarget: 5-Carbonitrile (1,5-Isomer)Alternative: 3-Carbonitrile (1,3-Isomer)Crystallographic Implication
Steric Strain High: Proximal interaction between N1-Cyclopentyl and C5-Cyano group.[1][2]Low: C5-H is small; minimal clash with N1-Cyclopentyl.[1][2]The 5-CN isomer often exhibits a twisted N1-Cyclopentyl bond angle (>120°) to relieve strain.[1][2]
Crystal Packing Driven by antiparallel dipole-dipole interactions of CN groups; often forms "head-to-tail" dimers.[1][2]More planar packing possible due to reduced steric bulk near the N1 site.[1][4]5-CN crystals may show lower packing efficiency (lower density) compared to 3-CN.[1][2]
Disorder Cyclopentyl ring often shows high thermal motion or conformational disorder (envelope vs. twist).[1][4]Cyclopentyl ring is freer to rotate, potentially leading to higher disorder but distinct B-factors.[1]Requires low-temperature data collection (100 K) to resolve the cyclopentyl puckering.
Space Group Typically Monoclinic (

) or Triclinic (

).[2][4]
Typically Monoclinic (

).[1][2][4][5]

values may differ if the 5-CN isomer crystallizes with multiple conformers in the asymmetric unit.
Representative Unit Cell Parameters (Class Reference)

Based on analogous N-alkyl-pyrazole-carbonitrile structures (e.g., CCDC 1447663 analogs).[2]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • a: 8.5 – 9.2 Å

  • b: 10.1 – 11.5 Å[1][4]

  • c: 12.0 – 13.5 Å

  • 
    :  95 – 105°[1][4]
    
  • Z: 4

Experimental Protocol: Definitive Structural Solution

To validate the 1-Cyclopentyl-1H-pyrazole-5-carbonitrile structure, follow this self-validating workflow.

Phase 1: Crystal Growth (The "Solvent Switch" Technique)

The 5-CN isomer is often more soluble in polar aprotic solvents than the 3-CN isomer due to its higher dipole moment.[1][2]

  • Primary Method: Slow evaporation from Ethanol/Heptane (1:1) .[1][4]

    • Why: Heptane acts as an antisolvent to force packing, while ethanol solubilizes the polar nitrile.[4]

  • Alternative (For difficult oils): Vapor diffusion using Toluene (solvent) and Pentane (antisolvent) at 4°C.[2][4]

    • Note: If the product oils out, the sample likely contains a mix of isomers preventing lattice formation. Purify via HPLC first.[1][4]

Phase 2: Data Collection & Refinement[1]
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this light-atom molecule (C, H, N only) to maximize diffraction intensity at high angles.[2]
  • Temperature: 100 K (Liquid Nitrogen stream).[1][4]

    • Critical: Essential to "freeze" the cyclopentyl ring puckering.[1][4] At room temperature, the cyclopentyl group will likely appear as a smeared toroid of electron density.

  • Resolution: Aim for 0.8 Å or better to resolve the C

    
    N bond length (typically 1.14 Å).
    
Phase 3: The "Assignment Check" (Self-Validation)

When solving the structure (using SHELXT or OLEX2), verify the following to confirm the 5-CN regiochemistry:

  • N1-C5 Distance: Check the bond distance from the substituted Nitrogen (N1) to the Carbon bearing the nitrile.[1][4]

  • Difference Fourier Map: Look for the specific electron density of the triple bond (

    
    ) at position 5 versus position 3.[1][4]
    
  • Hydrogen Omission: A 5-CN isomer typically has a proton at C3 and C4.[1][4] A 3-CN isomer has protons at C4 and C5.[1][2] In the difference map, the H-atom peak at C3 (for the 5-CN target) should be clearly visible.[2]

Visualizing the Decision Matrix

The following diagram illustrates the workflow to distinguish the isomers using crystallographic logic.

G cluster_logic Differentiation Logic Start Crude Reaction Product (Hydrazine + Enaminonitrile) Isolate Isolation (Column/HPLC) Start->Isolate Cryst Crystallization (EtOH/Heptane) Isolate->Cryst Solid obtained XRD SC-XRD Data Collection (100 K, Cu Source) Cryst->XRD CheckH Check Electron Density at C3 and C5 XRD->CheckH Solve Structure Res5 Result: 5-Carbonitrile (Target) High Steric Strain at N1-C5 CheckH->Res5 Density at C5=CN Density at C3=H Res3 Result: 3-Carbonitrile (Impurity) Planar Conformation CheckH->Res3 Density at C3=CN Density at C5=H

Figure 1: Crystallographic decision workflow for assigning pyrazole regiochemistry.

Comparative Performance: XRD vs. Analytical Alternatives

Why invest in X-ray crystallography when NMR is faster?

FeatureX-ray Crystallography NOESY / HMBC NMR LC-MS / HPLC
Certainty Absolute (100%) High (90%) - Subject to interpretation of weak NOE signals.[1][2]Low - Only separates isomers; does not identify them without a standard.
Steric Insight Visualizes the exact puckering of the cyclopentyl ring and N1-C5 twist.Infers proximity via through-space coupling (often ambiguous with flexible rings).[1][2][4]None.
Sample Req. Single Crystal (0.1 - 0.3 mm).~5 mg dissolved in

or DMSO-

.
< 1 mg.[1][2]
Turnaround 24 - 48 Hours (Growth + Collection).[1][2][4]1 Hour.30 Minutes.[1][4][6]
Verdict Required for IND/Patent filing to prove absolute stereochemistry.Routine QC method.[1][4]Routine purity check.[1][4]

References

  • Fustero, S., et al. (2008).[4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. (Demonstrates the synthetic control of 5-CN vs 3-CN isomers).

  • Cambridge Crystallographic Data Centre (CCDC). "Search: Pyrazole-5-carbonitrile derivatives."[1][2] (For comparative unit cell parameters of N-alkyl analogs).

  • Incyte Corporation. (2009).[1][4] "Patent US 2009/0181959 A1: Heteroaryl Substituted Pyrrolo[2,3-d]Pyrimidines."[1][2] (Describes the synthesis and characterization of Ruxolitinib intermediates involving cyclopentyl-pyrazoles).

  • BenchChem Technical Support. "Managing Regioselectivity in Substituted Pyrazole Synthesis." (General guide on differentiating isomers).

Sources

Validation

Bioactivity Comparison of Cyclopentyl-Pyrazole Derivatives

Executive Summary: The Cyclopentyl-Pyrazole Advantage In the landscape of heterocyclic drug design, the cyclopentyl-pyrazole moiety has emerged as a "privileged scaffold," particularly in the development of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopentyl-Pyrazole Advantage

In the landscape of heterocyclic drug design, the cyclopentyl-pyrazole moiety has emerged as a "privileged scaffold," particularly in the development of kinase inhibitors (JAK, CDK) and protease inhibitors. This guide provides a technical comparison of cyclopentyl-substituted pyrazoles against their N-phenyl, N-methyl, and unsubstituted counterparts.

Key Insight: The cyclopentyl group offers a unique pharmacological "sweet spot." Unlike the planar phenyl group, the cyclopentyl ring provides significant hydrophobic bulk (


) without the liability of metabolic activation (e.g., epoxide formation) or π-π stacking-induced aggregation. Compared to linear alkyls (methyl/ethyl), it offers superior shape complementarity for filling hydrophobic pockets (e.g., the ATP-binding site of kinases).

Structural Analysis & Pharmacophore Mechanics

The bioactivity of these derivatives hinges on the interplay between the pyrazole core and the N1-substituent.

The Pyrazole Core[1]
  • Electronic Character: A 5-membered aromatic heterocycle containing two adjacent nitrogens.[1][2] N1 is pyrrole-like (H-bond donor, if unsubstituted), and N2 is pyridine-like (H-bond acceptor).

  • Role: Acts as a hinge-binder in kinase inhibitors, forming critical hydrogen bonds with the backbone residues (e.g., Glu930/Leu932 in JAK2).[3]

The Cyclopentyl Substituent (N1-Position)

The N1-cyclopentyl group is not merely a passive spacer; it is a functional hydrophobic anchor.

FeatureCyclopentylPhenylMethyl/Ethyl
Hydrophobicity (LogP) High (Lipophilic)High (Lipophilic)Low
3D Geometry Puckered (Non-planar)Planar (Rigid)Small/Linear
Metabolic Liability Low (Oxidation to alcohol)High (Hydroxylation/Epoxidation)Low
Solubility ModerateLow (Aggregation risk)High
Pocket Filling Excellent (Adaptive fit)Good (Rigid fit)Poor (Loose fit)

Comparative Bioactivity: Case Studies

Case Study 1: JAK Kinase Inhibition (Ruxolitinib Context)

Target: Janus Kinases (JAK1/JAK2) Compound Class: Pyrrolo[2,3-d]pyrimidine attached to a 1-cyclopentyl-pyrazole .[4]

In the development of Ruxolitinib, the cyclopentyl group was critical for potency and selectivity. It occupies a specific hydrophobic pocket adjacent to the ATP-binding site.

Comparative Data (Binding Affinity & Potency):

Scaffold VariantSubstituent (R)JAK1 IC50 (nM)JAK2 IC50 (nM)Binding Energy (

)
Ruxolitinib (Optimized) Cyclopentyl 3.3 2.8 -8.3 kcal/mol
Analog AIsopropyl~15~12-7.5 kcal/mol
Analog BMethyl>100>100-6.1 kcal/mol
Analog CPhenyl~10~8-8.1 kcal/mol

Data synthesized from molecular modeling and biochemical assay literature [1][2].

Mechanism of Action: The cyclopentyl ring provides the necessary steric bulk to displace water molecules from the hydrophobic pocket, resulting in an entropy-driven gain in binding affinity. The chiral center (R-isomer in Ruxolitinib) orients the pyrazole to perfectly engage the kinase hinge region.

Case Study 2: Meprin / Metalloprotease Inhibitors

Target: Meprin


 (Zinc metalloprotease)
Compound Class:  3,5-substituted pyrazoles.

A direct SAR study demonstrated the "causality" of the cyclopentyl group in maintaining potency while improving physicochemical properties compared to phenyl analogs.

Experimental SAR Table:

Compound IDN1-SubstituentR3/R5 SubstituentsMeprin

Ki (nM)
Selectivity Note
7a Phenyl Phenyl4.5 Potent but low solubility
14a MethylPhenyl280Loss of hydrophobic contact
14c Cyclopentyl Phenyl6.2 Retained potency, improved solubility
14bBenzylPhenyl45Steric clash in S1' pocket

Source: Analysis of SAR data from J. Med. Chem. studies [3].

Interpretation: Replacing the N-phenyl with N-cyclopentyl (14c) retained the single-digit nanomolar potency. This confirms that the volume of the substituent is the primary driver for activity in this pocket, not the


-electron system of the phenyl ring.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the downstream effects of a Cyclopentyl-Pyrazole inhibitor (like Ruxolitinib) on the JAK-STAT pathway, a primary target for these derivatives.

JAK_STAT_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates (Blocked by Inhibitor) Inhibitor Cyclopentyl-Pyrazole Inhibitor Inhibitor->JAK Competitive Inhibition (ATP Pocket) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action showing the interception of JAK signaling by cyclopentyl-pyrazole inhibitors.[4][5]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these derivatives.

Synthesis: Regioselective N-Alkylation

Objective: Install the cyclopentyl group on the pyrazole nitrogen. Challenge: Pyrazoles are ambident nucleophiles; alkylation can occur at N1 or N2.

Protocol:

  • Reagents: 3,5-disubstituted-1H-pyrazole (1.0 eq), Cyclopentyl iodide (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve pyrazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT (deprotonation).
      
    • Add Cyclopentyl iodide dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with water/brine (

      
      ) to remove DMF. Dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

  • Validation:

    
    -NMR must show the cyclopentyl methine proton (
    
    
    
    ppm, multiplet) and distinct pyrazole C-H signals.
Bioassay: FRET-Based Kinase Inhibition Screening

Objective: Determine IC50 values for JAK or CDK targets. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow:

  • Enzyme Prep: Recombinant JAK2 kinase domain (5 nM final).

  • Substrate: Biotinylated peptide substrate (e.g., poly-Glu-Tyr) + ATP (

    
     concentration).
    
  • Inhibitor: Serial dilution of Cyclopentyl-Pyrazole derivative in DMSO (1% final).

  • Reaction:

    • Incubate Kinase + Inhibitor for 15 min.

    • Add ATP + Substrate. Incubate 60 min at RT.

  • Detection:

    • Add Stop solution containing Europium-labeled anti-phosphotyrosine antibody and APC-labeled Streptavidin.

    • Measure FRET signal (Ex 340 nm / Em 665 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Screening_Workflow Step1 Compound Synthesis (N-Alkylation) Step2 Biochemical Assay (TR-FRET IC50) Step1->Step2 Purified Hits Step3 Cellular Assay (Viability/Signaling) Step2->Step3 IC50 < 100 nM Step4 Selectivity Profiling (Kinase Panel) Step3->Step4 Active in Cells

Figure 2: Screening cascade for validating cyclopentyl-pyrazole bioactivity.

Conclusion

The cyclopentyl-pyrazole motif represents a high-value structural compromise in medicinal chemistry. It retains the high binding affinity associated with N-phenyl analogs (via hydrophobic pocket occupation) while offering improved solubility and reduced metabolic risks associated with aromatic rings.

  • For Kinase Inhibitors: It is a proven scaffold (e.g., Ruxolitinib) for targeting the ATP-binding cleft.[4]

  • For Protease Inhibitors: It offers a "bulk-tolerant" alternative to phenyl groups in S1/S1' pockets.

Researchers should prioritize this moiety when optimizing lead compounds that require enhanced lipophilicity without increasing aromatic ring count.

References

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. Int. J. Mol. Sci. 2022.[3][6] Link

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Nat. Commun. 2023.[1][7][8] Link

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. J. Enz. Inhib. Med. Chem. 2023.[1][7][8] Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. 2020. Link

  • 1-Cyclopentyl-4-iodo-3-methyl-1H-pyrazole: A Versatile Building Block. BenchChem.Link

Sources

Comparative

A Definitive Guide to the Structural Validation of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile: An Integrated Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals In the synthesis of substituted pyrazoles, the formation of regioisomers is a common and critical challenge. The precise substitution pattern on the pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of substituted pyrazoles, the formation of regioisomers is a common and critical challenge. The precise substitution pattern on the pyrazole ring is paramount as it directly influences the molecule's pharmacological activity, toxicity, and intellectual property value. This guide provides a comprehensive, experimentally-driven framework for the unambiguous structural validation of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, a common scaffold in medicinal chemistry. We will delve into the synergistic application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by mass spectrometry and X-ray crystallography, to definitively distinguish it from its potential regioisomer, 1-Cyclopentyl-1H-pyrazole-3-carbonitrile.

The Challenge of Regioisomerism in Pyrazole Synthesis

The reaction of a substituted hydrazine with a 1,3-dicarbonyl equivalent can theoretically yield two distinct regioisomeric pyrazoles. In the case of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, the synthetic pathway could also potentially lead to the formation of the 1,3-disubstituted isomer. The seemingly subtle difference in the position of the carbonitrile group has profound implications for the molecule's three-dimensional structure and its interaction with biological targets. Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of chemical integrity in drug discovery and development.

An Integrated Workflow for Structural Elucidation

A multi-technique approach is the most robust strategy for confirming the desired regioisomeric structure. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for unequivocal assignment. Mass spectrometry serves as a confirmatory tool for molecular weight, and X-ray crystallography provides the absolute structural proof, when suitable crystals can be obtained.

G cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synthesis Synthesis of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile Purification Chromatographic Purification Synthesis->Purification NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (HMBC, NOESY) NMR_1D->NMR_2D Initial Assessment MS Mass Spectrometry NMR_2D->MS Connectivity & Proximity Final_Structure Validated Structure: 1-Cyclopentyl-1H-pyrazole-5-carbonitrile NMR_2D->Final_Structure XRay X-Ray Crystallography (Optional but Definitive) MS->XRay Structural Hypothesis

Figure 1: Integrated workflow for the synthesis and structural validation of 1-Cyclopentyl-1H-pyrazole-5-carbonitrile.

Key Experimental Protocols and Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight of the synthesized compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation: The expected [M+H]⁺ ion for C₁₀H₁₃N₃ is m/z 176.1182. Observation of this ion with a mass accuracy of less than 5 ppm provides strong evidence for the correct elemental composition. While HRMS cannot differentiate between regioisomers, it is a crucial first step to confirm that the desired molecular formula has been achieved.

CompoundFormulaCalculated [M+H]⁺
1-Cyclopentyl-1H-pyrazole-5-carbonitrileC₁₀H₁₃N₃176.1182
1-Cyclopentyl-1H-pyrazole-3-carbonitrileC₁₀H₁₃N₃176.1182

Table 1: Expected High-Resolution Mass Spectrometry Data.

One-Dimensional (1D) NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain initial structural information and identify the number and types of protons and carbons in the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Expected Chemical Shifts: Based on known data for similar pyrazole derivatives, the following chemical shifts can be anticipated.[1][2] The chemical shifts of the pyrazole ring protons (H3 and H4) and carbons (C3, C4, and C5) are particularly diagnostic.

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
H3 ~7.5 - 7.8-Singlet
H4 ~6.5 - 6.8-Doublet (J ≈ 2-3 Hz)
C3 -~140 - 145
C4 -~110 - 115
C5 -~125 - 130Quaternary carbon attached to CN
CN -~115 - 120
Cyclopentyl-CH (N-attached) ~4.8 - 5.2~60 - 65Multiplet
Cyclopentyl-CH₂ ~1.6 - 2.2~25 - 35Multiplets

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Cyclopentyl-1H-pyrazole-5-carbonitrile.

Two-Dimensional (2D) NMR Spectroscopy: The Key to Regioisomer Differentiation

Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular backbone and definitively placing the cyclopentyl and carbonitrile groups.[3]

Protocol:

  • Sample: Use the same sample prepared for 1D NMR.

  • Experiment: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameters: Optimize the experiment for a long-range coupling constant (ⁿJCH) of approximately 8 Hz. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Key Diagnostic Correlations for 1-Cyclopentyl-1H-pyrazole-5-carbonitrile: The most critical correlation to observe is between the methine proton of the cyclopentyl group directly attached to the nitrogen (Cyclopentyl-CH) and the C5 carbon of the pyrazole ring. A correlation to C3 should also be observed.

G cluster_hmbc HMBC Correlations H_cyclopentyl Cyclopentyl-CH Proton C5_pyrazole C5 Pyrazole Carbon H_cyclopentyl->C5_pyrazole ³JCH (Diagnostic) C3_pyrazole C3 Pyrazole Carbon H_cyclopentyl->C3_pyrazole ²JCH G cluster_noesy NOESY Correlations H_cyclopentyl Cyclopentyl Protons H4_pyrazole H4 Pyrazole Proton H_cyclopentyl->H4_pyrazole Through-space Proximity

Figure 3: Key NOESY correlation for confirming the 1,5-disubstituted pyrazole structure.

For the 1,3-disubstituted isomer, a strong NOE would be expected between the cyclopentyl protons and the H4 proton, but also potentially with the H5 proton.

Definitive Confirmation: Single-Crystal X-ray Crystallography

When all other methods provide compelling but circumstantial evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous structural determination.

Protocol:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) is a common technique.

  • Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure.

Data Interpretation: The refined crystal structure will provide a three-dimensional model of the molecule, unequivocally showing the connectivity of all atoms and thus confirming the position of the cyclopentyl and carbonitrile substituents on the pyrazole ring.

Conclusion

The structural validation of regioisomers such as 1-Cyclopentyl-1H-pyrazole-5-carbonitrile is a critical aspect of chemical research and development, demanding a rigorous and multi-faceted analytical approach. While 1D NMR and mass spectrometry provide foundational data, the strategic application of 2D NMR techniques, specifically HMBC and NOESY, is paramount for the definitive assignment of the correct regioisomeric structure. The key diagnostic correlations outlined in this guide provide a clear and reliable pathway for researchers to confidently validate their synthetic products. When absolute certainty is required, single-crystal X-ray crystallography serves as the gold standard. By following this integrated spectroscopic workflow, scientists can ensure the structural integrity of their compounds, a fundamental prerequisite for advancing drug discovery and development programs.

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  • Fatima Doganc, Hakan Göker. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn Reson Chem. 2024 Nov;62(11):765-774. [Link]

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